molecular formula C13H11N3O2S B7519518 N-(1H-indazol-6-yl)benzenesulfonamide

N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B7519518
M. Wt: 273.31 g/mol
InChI Key: RTTZPLJQEYPLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indazol-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimalarial and Antitumor Activities:

    • N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their antimalarial properties. These derivatives showed potential as new lead compounds for antimalarial drug development (Boechat et al., 2011).
    • Several N-[6‐indazolyl]arylsulfonamides and N-[alkoxy‐6‐indazolyl]arylsulfonamides demonstrated significant antiproliferative activity against human tumor cell lines, suggesting their potential in cancer treatment (Abbassi et al., 2014).
  • Enzyme Inhibition:

    • Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in studying neurological disorders (Röver et al., 1997).
  • Antibacterial and Antifungal Properties:

    • N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, similar in structure to this compound, have been synthesized and tested for antibacterial potential and inhibitory activity against enzymes like lipoxygenase (Abbasi et al., 2017).
    • Novel sulfanilamide-derived 1,2,3-triazoles showed promising antibacterial potency, indicating the potential of benzenesulfonamide derivatives in antimicrobial applications (Wang et al., 2010).
  • Anticancer Research:

    • Some derivatives of this compound showed promising antiproliferative activity against various cancer cell lines, including lung, colon, and breast cancer, indicating their potential use in cancer therapy (Bułakowska et al., 2020).

Properties

IUPAC Name

N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c17-19(18,12-4-2-1-3-5-12)16-11-7-6-10-9-14-15-13(10)8-11/h1-9,16H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTZPLJQEYPLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.